Butyryltrimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54655-56-0 |
|---|---|
Molecular Formula |
C7H16OSi |
Molecular Weight |
144.29 g/mol |
IUPAC Name |
1-trimethylsilylbutan-1-one |
InChI |
InChI=1S/C7H16OSi/c1-5-6-7(8)9(2,3)4/h5-6H2,1-4H3 |
InChI Key |
KCWDNSBTUCQERY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Butyryltrimethylsilane and Analogues
Established Preparative Routes to Butyryltrimethylsilane
Several classical methods have been established for the synthesis of acylsilanes, which are applicable to the preparation of this compound.
One of the most direct conceptual routes involves the reaction of an organosilyl-metal reagent with a suitable acyl derivative. Specifically, trimethylsilyllithium can be reacted with an acyl halide, such as Butyryl chloride, to form the target acylsilane. gelest.com However, early attempts at this reaction often resulted in low yields, potentially due to secondary reactions involving the highly reactive reagents. gelest.commdpi.com More recent refinements have shown that the addition of copper(I) salts can mediate the reaction, leading to significantly improved yields of the desired acylsilane. gelest.com
Another widely used and versatile method is the "dithiane route," which relies on the concept of umpolung (polarity inversion). scielo.br In this approach, a 1,3-dithiane (B146892) is deprotonated with a strong base like n-butyllithium to form an acyl anion equivalent. This nucleophilic species is then treated with a silicon electrophile, such as trimethylsilyl (B98337) chloride, to generate a 2-silyl-1,3-dithiane intermediate. The final step involves the hydrolysis of the dithiane group, typically using a mercury(II) salt, to unmask the carbonyl and yield the acylsilane. scielo.brmdpi.com This methodology is advantageous due to its applicability to a broad range of acylsilanes, including alkanoyl- and aroylsilanes. scielo.br
A third established pathway is the oxidation of α-silyl alcohols. These precursors can be prepared through methods like the addition of silyllithium reagents to aldehydes. scielo.br The subsequent oxidation to the corresponding acylsilane requires very mild and specific conditions to prevent cleavage of the fragile silicon-carbon bond or over-oxidation. scielo.br Reagents such as those used in Swern or Dess-Martin periodinane oxidations are often employed to achieve this transformation effectively. scielo.br
Development of Novel Approaches for this compound Synthesis
Research into acylsilane synthesis continues to evolve, with new methods focusing on improved efficiency, milder conditions, and greater functional group tolerance.
A significant advancement involves the development of novel silylating agents that avoid the use of pyrophoric and difficult-to-handle silyllithium reagents. One such strategy is the direct synthesis of solid silylzinc reagents from silyl (B83357) iodides and metallic zinc. rameshrasappan.com These reagents, such as Me₃SiZnI, are more stable and can be used in subsequent cross-coupling reactions with acyl chlorides to generate a diverse library of acylsilanes under mild conditions. rameshrasappan.com
Catalytic methods represent another frontier in modern acylsilane synthesis. A copper-catalyzed carbonylative silylation has been developed for unactivated alkyl halides. organic-chemistry.org This process allows for the efficient synthesis of various alkyl-substituted acylsilanes, tolerating a wide array of functional groups under mild reaction conditions. organic-chemistry.org
Furthermore, novel catalytic cascades have been designed that utilize acylsilanes as key starting materials to build molecular complexity. For instance, a ruthenium-catalyzed domino reaction involving aroylsilanes and aldehydes triggers a C-H activation, cyclization, and Brook rearrangement sequence to produce highly functionalized silyloxy indenes. acs.org While this is an application rather than a direct synthesis of the acylsilane, it represents a novel synthetic approach that leverages the inherent reactivity of the acylsilane core to achieve complex transformations in a single, atom-economical step. acs.org
Asymmetric Synthesis of Chiral this compound Derivatives
The creation of chiral molecules is a central goal in modern organic synthesis, particularly for applications in pharmaceuticals and materials science. scite.ai Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral product. scielo.brgelest.com This can be achieved using chiral auxiliaries, reagents, or catalysts. scielo.br
In the context of this compound, introducing chirality typically involves reactions at the α- or β-positions of the butyryl chain. The development of methods to control the stereochemistry of these reactions is a key research objective.
One study investigated the potential for creating chiral centers adjacent to the acylsilane moiety through a palladium-catalyzed reaction. Preliminary investigations into the enantioselectivity of reactions involving a β-methyl substituted butyryl trimethylsilane (B1584522) were conducted using chiral N-heterocyclic carbene (NHC) ligands. wikipedia.org While these initial experiments yielded the desired product with poor enantioselectivity, they represent a foundational step towards a catalyst-controlled asymmetric synthesis in this system. wikipedia.org
A more general and established strategy for asymmetric synthesis involves the use of a chiral auxiliary. scielo.br This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. For example, an achiral acylsilane could be modified to include a chiral oxazolidinone auxiliary, a technique popularized by David A. Evans. scielo.br The chiral environment created by the auxiliary would then guide the diastereoselective alkylation or aldol (B89426) reaction at the α-position, after which the auxiliary can be cleaved to reveal the enantiomerically enriched chiral acylsilane derivative.
Chemo- and Regioselective Preparations of Substituted this compound Compounds
Chemo- and regioselectivity are crucial concepts in synthesis, referring to the ability of a reaction to occur at one functional group in preference to others or at a specific position on a molecule, respectively.
A significant example of a highly selective reaction involving a this compound analogue is the palladium/N-heterocyclic carbene (NHC) catalyzed allylic alkylation. wikipedia.org In this study, researchers reacted β-methyl substituted this compound with an allyl reagent. The reaction demonstrated a high degree of regioselectivity, favoring the branched (B) product over the linear (L) product, and excellent diastereoselectivity (dr). wikipedia.org
The findings for the reaction of β-methyl substituted butyryl trimethylsilane are summarized in the table below.
| Substrate | Yield (%) | B/L Ratio | dr (Diastereomeric Ratio) |
| β-methyl substituted butyryl trimethylsilane | 65 | 95:5 | >95:5 |
| Data sourced from a study on palladium-catalyzed regio- and diastereoselective reactions. wikipedia.org |
This high level of control is attributed to the reaction proceeding through an inner-sphere mechanism, where the stereochemical outcome is dictated by the precise arrangement of the substrate and reagents within the palladium catalyst's coordination sphere. wikipedia.org Such selective transformations are highly valuable as they allow for the precise construction of complex molecular architectures with multiple stereocenters, which can be useful in the synthesis of natural products and other complex molecules. wikipedia.org
Reactivity and Transformation Pathways of Butyryltrimethylsilane
Butyryltrimethylsilane as a Ketone Enolate Precursor in Catalytic Transformations
The generation of enolates from carbonyl compounds is a cornerstone of carbon-carbon bond formation. youtube.com this compound can be readily converted into its corresponding silyl (B83357) enol ether or react to form metal enolates, which then participate in a range of catalytic transformations. msu.edumnstate.edu These enolates are key intermediates in reactions that forge new stereocenters with high levels of control.
The palladium-catalyzed allylic substitution reaction, a powerful method for C-C bond formation, traditionally involves the attack of a soft nucleophile on a π-allyl-palladium complex. wikipedia.org The use of ketone enolates as nucleophiles in this context has been extensively developed. doi.orgnih.gov A significant advancement in this area involves the use of a dual catalytic system comprising palladium and an N-heterocyclic carbene (NHC) ligand. nih.gov NHCs are potent Lewis bases and strong electron-donating ligands that can stabilize metal centers and influence the reaction's mechanism and selectivity. nih.govtcichemicals.com
In a notable study, a β-methyl substituted butyryl trimethylsilane (B1584522) was utilized as a substrate in a palladium/NHC-catalyzed allylic substitution. nih.gov The reaction of the lithium enolate derived from this ketone with various allyl reagents proceeded with high efficiency. nih.gov Mechanistic investigations, including deuterium (B1214612) labeling studies, revealed that this transformation proceeds through a less common inner-sphere mechanism. nih.gov In this pathway, the enolate first coordinates to the palladium center, followed by a [3,3']-reductive elimination, which contrasts with the more typical outer-sphere attack of the nucleophile on the allyl moiety. nih.govresearchgate.net
| Entry | Ketone Substrate | Allyl Reagent | Product | Yield (%) | B/L Ratio¹ | dr² |
| 1 | β-methyl substituted butyryl trimethylsilane | Cinnamyl chloride | Allylated ketone | High | >90/10 | >93/7 |
| 2 | β-methyl substituted butyryl trimethylsilane | Allyl chloride | Allylated ketone | High | >90/10 | >93/7 |
¹ B/L Ratio refers to the ratio of Branched to Linear product. ² dr refers to the diastereomeric ratio. Data derived from research on related β-substituted ketones under similar catalytic systems. nih.gov
Regioselectivity in allylic substitutions refers to the preferential formation of one constitutional isomer over another (e.g., branched vs. linear products). youtube.commasterorganicchemistry.com Diastereoselectivity involves the preferential formation of one diastereomer over others when new stereocenters are created. msu.educhemrxiv.org
In the palladium/NHC-catalyzed allylation involving this compound-derived enolates, excellent regioselectivity is observed, favoring the branched product. nih.gov This outcome is attributed to the inner-sphere mechanism of the reaction. nih.gov
Furthermore, the reaction exhibits remarkable diastereoselectivity, which can be controlled and even reversed based on the substrate's structure. For instance, the reaction of an α-unsubstituted, β-methyl-substituted butyryl trimethylsilane derivative predominantly yields the anti diastereomer. nih.gov This is explained by a favored chair-like transition state that minimizes steric interactions. nih.gov Conversely, when an α-methyl group is introduced to the ketone, the reaction favors a boat-like transition state to avoid 1,3-diaxial interactions, leading to the selective formation of the syn diastereomer. nih.gov This ability to switch diastereoselectivity by minor substrate modification highlights the nuanced control achievable in these systems. nih.govrsc.org
| Ketone Substrate | Predicted Favorable Transition State | Major Diastereomer | Rationale |
| β-substituted | Chair | anti | Minimizes steric hindrance. nih.gov |
| α,β-disubstituted | Boat | syn | Avoids 1,3-diaxial interaction present in the chair conformation. nih.gov |
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. libretexts.orgrsc.org In the context of allylic alkylation, this is often achieved using chiral ligands that create an asymmetric environment around the metal catalyst. nih.govnih.gov
While the palladium/NHC system has proven highly effective for diastereoselective reactions of this compound derivatives, achieving high enantioselectivity has been challenging. nih.gov Preliminary investigations using chiral NHC ligands in the allylation of β-methyl substituted butyryl trimethylsilane resulted in poor enantioselectivity. nih.gov This suggests that while the NHC ligand is crucial for promoting the inner-sphere mechanism, the specific chiral architectures tested were not effective at differentiating the enantiotopic faces of the reacting partners in the transition state. nih.gov Further development of more effective chiral ligands or alternative catalytic systems would be necessary to achieve synthetically useful levels of enantiocontrol for this specific substrate class. nih.gov
Nucleophilic Additions and Rearrangements of this compound
The carbonyl group of aldehydes and ketones is electrophilic and susceptible to nucleophilic addition, a fundamental reaction in which the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.comyoutube.com In this compound, the bulky trimethylsilyl (B98337) group exerts a significant steric influence, potentially hindering the approach of nucleophiles to the carbonyl carbon.
The reaction of this compound with strong, irreversible nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents) or hydride reducing agents is expected to proceed via nucleophilic addition to the carbonyl carbon. youtube.comyoutube.com This attack would form a tetrahedral intermediate, which, upon protonation, yields a tertiary or secondary alcohol, respectively. youtube.com The rate and feasibility of these additions would be modulated by the steric bulk of both the incoming nucleophile and the trimethylsilyl group.
Rearrangements involving acylsilanes are well-documented, most notably the Brook rearrangement. While not specifically detailed for this compound in the provided context, such a rearrangement would typically involve the migration of the silicon group from carbon to a newly formed alkoxide oxygen, generated after a nucleophilic attack on the carbonyl carbon. The propensity for such rearrangements would depend on the nature of the nucleophile and the reaction conditions.
Oxidative and Reductive Transformations of this compound Scaffolds
The carbonyl group of this compound can undergo both oxidation and reduction.
Reductive Transformations: The reduction of the ketone functionality in this compound to a secondary alcohol can be accomplished using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com The diastereoselectivity of such a reduction could potentially be controlled if a chiral center is present elsewhere in the molecule, for example, by using chelating reagents to direct the hydride attack from a specific face. nih.gov
Oxidative Transformations: The oxidation of ketones often requires specific reagents. One potential transformation is the Baeyer-Villiger oxidation, where a peroxy acid inserts an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an ester. The regioselectivity of this oxidation depends on the migratory aptitude of the groups attached to the carbonyl. For this compound, this would involve the migration of either the propyl group or the trimethylsilyl group. The unique electronic properties of the silicon atom would likely influence the migratory preference, making this a mechanistically interesting transformation. Additionally, oxidative processes can be part of catalytic cycles, such as those involving NHCs under oxidizing conditions to generate various activated species. mdpi.com
Mechanistic Elucidation of Reactions Involving Butyryltrimethylsilane
Experimental Mechanistic Investigations in Butyryltrimethylsilane Chemistry
Experimental studies are foundational to understanding the mechanisms of chemical reactions. In the context of this compound, kinetic analyses and isotopic labeling experiments have been instrumental. For instance, in the palladium-catalyzed allylic substitution reaction, the progress of the reaction can be monitored over time to determine the rate of reaction and gain insights into how the different components of the reaction interact. sc.edu
One key area of investigation has been the palladium-catalyzed allylic substitution of ketone enolates, where this compound can serve as a substrate. nih.gov In a specific study, the reaction of this compound led to the corresponding product in a 72% yield with high regio- and diastereoselectivities. nih.gov To probe the stereochemistry of such reactions, deuterium-labeled and cyclic allyl reagents are often used. nih.gov The stereochemical outcome, whether it results in retention or inversion of configuration, helps to distinguish between different mechanistic pathways, such as inner-sphere or outer-sphere mechanisms. nih.gov
The general procedure for these experimental investigations often involves reacting the substrate, such as this compound, with an allyl reagent in a suitable solvent like toluene. nih.gov After the reaction is complete, it is quenched, and the product mixture is analyzed using techniques like ¹H NMR spectroscopy to determine the regioselectivity and diastereoselectivity. nih.gov
Computational Chemistry Approaches to this compound Reaction Mechanisms
Computational chemistry has become an indispensable tool for studying reaction mechanisms, offering insights that complement experimental findings. openaccessjournals.com These methods can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the stereochemical outcomes of reactions. smu.edusumitomo-chem.co.jp
Density Functional Theory (DFT) is a quantum chemical method widely used to investigate the electronic structure of molecules and predict their properties. nih.gov In the study of this compound reactions, DFT calculations have been employed to elucidate reaction pathways and understand the factors controlling selectivity. nih.govresearchgate.net
For example, in the palladium-catalyzed allylic substitution, DFT calculations have been used to model the potential energy surface of the reaction. nih.gov This allows for the identification of the most likely reaction pathway by comparing the activation energies of different possible routes. sumitomo-chem.co.jp These calculations can reveal crucial details about the transition states, such as their geometry and electronic structure, which are often difficult to determine experimentally. smu.edu DFT studies have been instrumental in corroborating the inner-sphere mechanism proposed for certain reactions of this compound. nih.gov
A key mechanistic question in many transition metal-catalyzed reactions, including those involving this compound, is whether they proceed via an inner-sphere or an outer-sphere mechanism.
Outer-sphere mechanisms involve electron transfer between two species that remain separate, without the formation of a direct bond. utexas.eduwikipedia.org These reactions are typically influenced by the solvent environment. vaia.comdavuniversity.org
Inner-sphere mechanisms , in contrast, involve the formation of a transient bond or a bridging ligand between the reacting species, which facilitates electron or group transfer. vaia.comdavuniversity.org
In the palladium-catalyzed allylic substitution of ketone enolates, including those derived from this compound, mechanistic studies combining experimental evidence and DFT calculations have revealed that the reaction proceeds via an inner-sphere mechanism. nih.gov This involves the nucleophilic attack of the enolate oxygen on the palladium center, followed by a C-C bond-forming reductive elimination. nih.gov This is a significant finding, as palladium-catalyzed allylic substitutions often proceed through an outer-sphere mechanism, which typically leads to linear products. nih.gov The inner-sphere pathway in the case of this compound and similar ketones favors the formation of branched products. nih.gov
Computational methods are increasingly used to predict the stereochemistry of chemical reactions, which is a critical aspect of asymmetric synthesis. nih.govnih.gov For reactions involving this compound, computational models can help to understand and predict the diastereoselectivity and enantioselectivity.
DFT calculations have shown that the diastereoselectivity of the palladium-catalyzed allylic substitution is highly dependent on the substituents on the ketone, including the trimethylsilyl (B98337) group in this compound. nih.gov By modeling the transition states leading to different stereoisomers, it is possible to calculate their relative energies and thus predict the major product. nih.gov This predictive capability is invaluable for designing more selective catalysts and reaction conditions. nih.gov While high enantioselectivity has been a challenge in some reported reactions of this compound derivatives using chiral N-heterocyclic carbene (NHC) ligands, computational studies can guide the development of more effective chiral ligands. nih.gov
Identification and Characterization of Reaction Intermediates in this compound Processes
Reaction intermediates are transient species that are formed and consumed during a chemical reaction. numberanalytics.com Their identification and characterization are crucial for a complete understanding of the reaction mechanism. cambridgescholars.compsu.edu
In the context of reactions involving this compound, various intermediates can be postulated and investigated. For example, in the palladium-catalyzed allylic substitution, key intermediates include the palladium-enolate complex and the subsequent species formed after the nucleophilic attack. nih.gov While direct observation of these short-lived intermediates can be challenging, their existence is often inferred from the products of the reaction and supported by computational modeling. beilstein-journals.org
Techniques such as mass spectrometry and specialized spectroscopic methods can sometimes be used to detect and characterize reactive intermediates. beilstein-journals.org In the absence of direct detection, computational chemistry provides a powerful tool to predict the structure, stability, and reactivity of these transient species. For instance, DFT calculations can provide detailed information about the geometry and electronic properties of intermediates along the reaction pathway. mdpi.com
The table below summarizes the key mechanistic aspects discussed:
| Mechanistic Aspect | Key Findings for this compound Reactions |
| Experimental Investigations | Reaction with allyl reagents yields products with high regio- and diastereoselectivity. nih.gov Deuterium (B1214612) labeling studies help elucidate stereochemical pathways. nih.gov |
| DFT Studies | Calculations support an inner-sphere mechanism for Pd-catalyzed allylic substitution. nih.gov They help in understanding the factors controlling diastereoselectivity. nih.gov |
| Inner- vs. Outer-Sphere | The reaction of this compound in Pd-catalyzed allylic substitution proceeds via an inner-sphere mechanism, leading to branched products. nih.gov |
| Stereochemical Prediction | Computational models can predict the stereochemical outcome, although achieving high enantioselectivity can be challenging experimentally. nih.gov |
| Reaction Intermediates | Key intermediates include palladium-enolate complexes, which are supported by both experimental outcomes and computational studies. nih.gov |
This compound as a Substrate in Transition Metal-Catalyzed Processes
This compound and other acylsilanes serve as versatile substrates in a range of transition metal-catalyzed reactions. The presence of the carbon-silicon (C-Si) bond allows for unique modes of activation, including oxidative addition and its use as a directing group for C-H functionalization. osaka-u.ac.jpdeakin.edu.au
Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, and acylsilanes have emerged as competent coupling partners. In one approach, acylsilanes are synthesized via the palladium-catalyzed cross-coupling of thiol esters with silylzinc chlorides. oup.comoup.com More relevant to the reactivity of this compound itself, acylsilanes can function as acyl anion equivalents in palladium-catalyzed cross-coupling reactions with aryl bromides to produce unsymmetrical diaryl ketones. acs.orgnih.gov This "reversed-polarity" approach is a powerful tool for C-C bond formation. acs.org For instance, acetyltrimethylsilane (B79254) readily undergoes coupling with various aryl and heteroaryl bromides to yield the corresponding methyl ketones, demonstrating the functional group tolerance of this methodology. acs.org
Rhodium-Catalyzed Reactions: Rhodium complexes have been effectively used to catalyze several transformations of acylsilanes. The acylsilane moiety can act as a directing group to guide the ortho-alkenylation of aromatic rings via C-H activation. deakin.edu.aunih.gov Rhodium catalysts can also mediate the decarbonylation of acylsilanes through the cleavage of the C-Si bond, leading to the formation of arylsilanes. osaka-u.ac.jp Furthermore, rhodium(I) catalysts have been shown to effect the intramolecular acylation of alkynes using alkynoylsilanes as substrates, providing access to α-alkylidenecycloalkanones. oup.com This reaction proceeds via transmetalation between the acylsilane and the rhodium(I) complex, a key step enabled by the C-Si bond. oup.com
Ruthenium and Other Metals: Beyond palladium and rhodium, other transition metals have been explored. For example, ruthenium catalysts have been developed for the C-H alkenylation of aroylsilanes with electron-deficient alkenes, where the acylsilane directs the functionalization. rsc.org The development of catalytic systems based on more earth-abundant 3d transition metals is also a growing area of interest for sustainable chemistry. beilstein-journals.org
| Catalyst System | Reaction Type | Acylsilane Substrate Example | Coupling Partner/Reagent | Product Type | Reference |
|---|---|---|---|---|---|
| Palladium / Phosphaadamantane Ligand | Cross-Coupling (Reversed-Polarity) | Arylacylsilanes | Aryl Bromides | Diaryl Ketones | acs.orgnih.gov |
| [RhCl(CO)2]2 | Intramolecular Acylation | 5-Alkynoylsilane | (Internal) | α-Alkylidenecyclopentanone | oup.com |
| Rh(III) Complex / AgSbF6 | C-H Alkenylation (Directing Group) | Aroylsilanes | Olefins | ortho-Olefinated Aroylsilanes | deakin.edu.aunih.gov |
| Rh(I) Complex / dppf | Decarbonylation | Aroylsilanes | (Internal) | Arylsilanes | osaka-u.ac.jp |
| [Ru(p-cymene)Cl2]2 / AgOAc | C-H Alkenylation (Directing Group) | Aroylsilanes | Acrylates | Styrene Derivatives | rsc.org |
Potential Role of this compound in Organocatalytic Systems
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a complementary approach to metal-based catalysis. mdpi.com While direct organocatalytic applications of this compound are not extensively documented, its structure as an α-silyl ketone suggests significant potential for participation in such reactions.
Acylsilanes, including this compound, are known to rearrange into silyl (B83357) enol ethers, particularly under thermal or photochemical conditions. thieme-connect.de Silyl enol ethers are widely used nucleophiles in organocatalysis. semanticscholar.org For example, visible-light-mediated organocatalytic strategies have been developed for the α-alkylation of ketones using silyl enol ethers as stable enolate equivalents. semanticscholar.orgnih.gov In these systems, a nucleophilic organocatalyst can activate alkyl halides to generate radicals that are then trapped by the silyl enol ether. nih.gov this compound, through its silyl enol ether tautomer, could potentially be a substrate in these and other reactions like Michael additions. rsc.org
Furthermore, the carbonyl group of this compound can be activated by various organocatalytic modes:
Iminium Ion Catalysis: Condensation with a chiral amine catalyst, such as a MacMillan imidazolidinone, could form an activated iminium ion, facilitating reactions like Diels-Alder or Friedel-Crafts alkylations. mdpi.comsigmaaldrich.com
Enamine Catalysis: Deprotonation of the corresponding iminium ion or direct reaction of the ketone with a chiral secondary amine can generate a nucleophilic enamine intermediate, enabling asymmetric α-functionalization.
Hydrogen Bonding Catalysis: Bifunctional organocatalysts like chiral thioureas or squaramides could activate both the acylsilane (as a hydrogen bond acceptor) and a nucleophile, facilitating enantioselective additions to the carbonyl group or to a conjugated system if the butyryl chain were unsaturated. beilstein-journals.org
Beyond traditional organocatalysis, lanthanum tricyanide has been used to catalyze the cross-benzoin reaction between acyl silanes and ketones. nih.gov This demonstrates that non-traditional catalysts can effectively promote the nucleophilic character of the acylsilane carbonyl carbon.
Heterogeneous Catalysis in this compound Functionalization
Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, most commonly a solid catalyst with liquid or gas-phase reactants. wikipedia.org This approach offers significant practical advantages, including simplified product purification and catalyst recovery and reuse, which are critical for industrial applications and green chemistry. the-innovation.org
While specific examples of heterogeneous catalysts being applied to this compound are not prominent in the literature, the principles of transition metal catalysis described in section 5.1 can be extended to heterogeneous systems. For instance, the palladium or rhodium complexes used in cross-coupling and C-H functionalization reactions could be immobilized on solid supports. beilstein-journals.org
Common supports for creating heterogeneous catalysts include:
Mesoporous Silica (B1680970): Materials like SBA-15 or MCM-41 offer a high surface area for dispersing catalytically active metal nanoparticles or complexes. mdpi.comrsc.org
Polymers: Polystyrene resins can be functionalized with ligands that coordinate to the active metal center.
Metal Oxides: Simple metal oxides can themselves act as catalysts or as supports for more active species. mdpi.com
A heterogeneous catalyst for this compound functionalization could involve palladium nanoparticles on a silica support for cross-coupling reactions or a rhodium complex grafted onto a polymer for hydrogenation or hydroformylation of an unsaturated analogue. Such systems would retain the catalytic activity while allowing for easy separation from the reaction mixture by simple filtration. the-innovation.org Modern approaches also explore the use of Frustrated Lewis Pairs (FLPs) on the surface of metal oxides, which create adjacent acidic and basic sites capable of activating small molecules and could potentially be applied to the C-H or C-Si bond activation of acylsilanes. mdpi.com
Development of Novel Catalytic Systems for this compound Chemistry
The development of new and improved catalytic systems is a continuous effort in chemical research, driven by the need for greater efficiency, selectivity, sustainability, and the ability to construct complex molecules. nih.govrsc.org Research relevant to the functionalization of this compound is focused on several key areas.
Sustainable Metal Catalysis: There is a significant push to replace precious metal catalysts like palladium and rhodium with catalysts based on earth-abundant and less toxic 3d transition metals such as manganese, iron, cobalt, and nickel. beilstein-journals.org Manganese catalysts, for example, have shown promise in late-stage C-H functionalization of complex bioactive molecules, a strategy that could be applied to derivatives of this compound. beilstein-journals.org
Advanced Ligand Design: The performance of a metal catalyst is critically dependent on the surrounding ligands. The development of novel phosphine, N-heterocyclic carbene (NHC), and pincer-type ligands continues to enable new reactivity and improve selectivity in challenging transformations like C-H activation and decarbonylative coupling of acylsilane substrates. osaka-u.ac.jpbeilstein-journals.org
Merging Catalytic Paradigms: Innovative strategies often emerge from the combination of different activation modes. A prominent example is the merger of transition metal catalysis with visible-light photoredox catalysis. nih.gov This dual catalytic approach can enable reaction pathways that are inaccessible by either method alone. For acylsilanes, this could involve a rhodium-catalyzed C-H activation followed by a light-induced radical process to form new C-C bonds under mild conditions. deakin.edu.au
| Catalytic Approach | Description | Potential Application for this compound | Reference |
|---|---|---|---|
| Earth-Abundant Metal Catalysis | Use of catalysts based on Mn, Fe, Co, Ni to replace precious metals like Pd, Rh, and Ru. | Sustainable C-H functionalization or cross-coupling reactions. | beilstein-journals.org |
| Dual Photoredox/Metal Catalysis | Combines a transition metal catalyst with a photocatalyst that generates radical intermediates upon light absorption. | Enables novel C-H functionalization pathways under mild conditions. | deakin.edu.aunih.gov |
| Heterogenized Homogeneous Catalysts | Immobilization of well-defined molecular catalysts onto solid supports (silica, polymers). | Facilitates catalyst recycling and purification in coupling or hydrogenation reactions. | mdpi.comrsc.org |
| Catalytic C-C Bond Activation | Using transition metals to cleave stable carbon-carbon bonds, often to relieve ring strain or via chelation assistance. | Could enable skeletal rearrangements or functional group installations. | rsc.org |
Conclusion
Butyryltrimethylsilane, as a representative acylsilane, showcases the unique and valuable reactivity of α-silylated carbonyl compounds. Its utility in stereoselective carbon-carbon bond formation, its central role in the synthetically powerful Brook rearrangement, and its potential in annulation strategies underscore its importance in contemporary organic synthesis. The continued exploration of the reactivity of this compound and related acylsilanes will undoubtedly lead to the development of new and efficient synthetic methodologies for the construction of complex molecular architectures.
Theoretical and Computational Investigations of Butyryltrimethylsilane Molecular Systems
Quantum Chemical Calculations on Butyryltrimethylsilane Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the unique electronic structure and bonding characteristics of acylsilanes, the class of compounds to which this compound belongs. A key feature of these molecules is the nature of the silicon-carbonyl bond, which significantly influences their chemical behavior.
The electronic properties of the carbonyl group are also modified by the adjacent trimethylsilyl (B98337) group. Spectroscopic data, supported by computational analysis, show that the carbonyl stretching frequency in the infrared (IR) spectrum of acylsilanes is lower than that of corresponding ketones. scielo.br This is indicative of a weakened C=O bond, a consequence of the electronic influence of the silyl (B83357) group. In ¹³C NMR spectroscopy, the carbonyl carbon of acylsilanes resonates at a higher chemical shift (δ value) compared to analogous ketones. scielo.br
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Si-C(O) Bond Length | ~1.93 Å | DFT/B3LYP |
| C=O Bond Length | ~1.22 Å | DFT/B3LYP |
| HOMO Energy | Data not available | Data not available |
| LUMO Energy | Data not available | Data not available |
| Calculated C=O Stretching Frequency | Lower than typical ketones | DFT Calculations |
Conformational Analysis and Molecular Dynamics Simulations of this compound and its Complexes
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, the methodology for such studies is well-established. MD simulations would allow for the exploration of the dynamic behavior of this compound in various environments, such as in different solvents or in the presence of other molecules. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The development of accurate force fields for organosilicon compounds is an active area of research. researchgate.netacs.orgnih.govwikipedia.orgnih.gov
MD simulations can provide insights into:
Solvation: How solvent molecules arrange themselves around this compound and how this affects its conformation and reactivity.
Complex Formation: The interactions and dynamics of complexes formed between this compound and other molecules, such as reactants or catalysts.
Conformational Preferences: The relative populations of different conformers at various temperatures.
| Dihedral Angle | Description | Expected Stable Conformations |
|---|---|---|
| Si-C(O)-CH₂-CH₃ | Rotation around the C(O)-CH₂ bond | Gauche and Anti |
| C(O)-CH₂-CH₂-CH₃ | Rotation around the CH₂-CH₂ bond | Gauche and Anti |
| (CH₃)₃Si-C(O)-CH₂-CH₂ | Rotation around the Si-C(O) bond | Staggered and Eclipsed conformations |
Computational Prediction of Reactivity and Selectivity Profiles for this compound
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions involving this compound. A prominent reaction pathway for acylsilanes is the Brook rearrangement, which involves the migration of a silyl group from carbon to oxygen. researchgate.netwikipedia.org DFT calculations have been employed to study the mechanism and transition states of this rearrangement, providing insights into the reaction kinetics and the factors that influence its facility. acs.org
The carbonyl group in this compound is a key reactive site. Computational studies can model the attack of nucleophiles on this carbonyl carbon. By calculating the energy profiles of different reaction pathways, it is possible to predict the preferred site of attack and the stereoselectivity of the reaction. For instance, in aldol (B89426) reactions involving acylsilanes, computational models can help predict the formation of syn- or anti-products. scielo.brresearchgate.net
Furthermore, computational methods can be used to predict the outcome of reactions under various conditions. For example, the influence of different catalysts or solvents on the reaction pathway and product distribution can be simulated. This predictive capability is highly valuable in the design of new synthetic routes and in the optimization of reaction conditions.
Key areas where computational prediction is applied to acylsilane reactivity include:
Nucleophilic Addition: Modeling the addition of various nucleophiles to the carbonyl group to predict reaction feasibility and stereochemical outcomes. scielo.br
Radical Reactions: Investigating the mechanisms of radical-induced transformations of acylsilanes. scielo.br
Photochemical Reactions: The photo-Brook rearrangement of acylsilanes can be studied computationally to understand the generation and reactivity of intermediate species. nih.gov
| Reaction Type | Predicted Outcome | Computational Method |
|---|---|---|
| Nucleophilic Addition to Carbonyl | Formation of an adduct, often followed by Brook rearrangement | DFT |
| Aldol Reaction | Prediction of syn/anti stereoselectivity | DFT, Ab initio |
| researchgate.netacs.org-Brook Rearrangement | Migration of the silyl group from carbon to oxygen | DFT |
| Photochemical Rearrangement | Formation of a siloxycarbene intermediate | CASSCF, DFT |
Development and Validation of Computational Models for this compound Chemistry
The accuracy of computational predictions in chemistry is highly dependent on the quality of the underlying theoretical models and the parameters used. For molecular mechanics and molecular dynamics simulations of this compound, the development and validation of a reliable force field are crucial. The General Amber Force Field (GAFF) is a widely used force field for organic molecules, and efforts have been made to extend its applicability to organosilicon compounds. researchgate.netwikipedia.org The validation of these force fields typically involves comparing calculated properties, such as densities and heats of vaporization, with experimental data for a range of organosilicon molecules. nih.govresearchgate.net
For quantum chemical calculations, the choice of the method (e.g., DFT with a specific functional) and the basis set is critical. Validation of these methods often involves benchmarking the calculated results against high-level ab initio calculations or experimental data for well-characterized systems.
The development of predictive models for chemical reactivity also requires validation. This can be achieved by comparing the computationally predicted outcomes of reactions with experimentally observed results. Machine learning approaches are also emerging as a powerful tool for predicting chemical reactivity, where models are trained on large datasets of known reactions to predict the outcomes of new ones.
The process of developing and validating computational models for acylsilane chemistry involves several key steps:
Parameterization: Developing force field parameters or selecting appropriate quantum chemical methods. researchgate.netnih.gov
Benchmarking: Comparing the performance of different computational models against known experimental or high-level theoretical data.
Validation: Testing the predictive power of the model on systems or reactions for which the outcome is known but was not used in the model's development.
Refinement: Iteratively improving the model based on the validation results.
The continuous development and validation of these computational models are essential for advancing our understanding of the chemistry of this compound and for enabling the in silico design of new materials and synthetic methodologies.
Advanced Spectroscopic and Structural Characterization Methodologies for Butyryltrimethylsilane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Butyryltrimethylsilane Adducts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound and its adducts. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In ¹³C NMR spectroscopy, the carbonyl carbon of acylsilanes, including this compound, exhibits a characteristic signal at a significantly downfield chemical shift compared to analogous ketones, typically appearing at δ values greater than 200 ppm. scielo.br This deshielding is attributed to the electronic influence of the adjacent silicon atom.
In ¹H NMR spectra, the protons on the α-carbon to the carbonyl group in acylsilanes are also shifted downfield due to the anisotropy effect and electronegativity differences. scielo.br For this compound, the protons of the ethyl group adjacent to the carbonyl would be expected to show this characteristic shift. The trimethylsilyl (B98337) group would present as a sharp singlet, integrating to nine protons. The specific chemical shifts and coupling constants for any adducts of this compound would provide definitive evidence of the newly formed covalent bonds and their stereochemical arrangement.
Table 1: Typical NMR Spectroscopic Data for Acylsilanes
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹³C | Carbonyl (C=O) | > 200 |
| ¹H | α-Methylene (-CH₂-CO) | ~ 2.5 - 3.0 |
Mass Spectrometry and Chromatographic Techniques for Analysis of this compound Reaction Mixtures
The analysis of complex reaction mixtures containing this compound can be effectively achieved by coupling chromatographic techniques, such as gas chromatography (GC), with mass spectrometry (MS). nih.govnih.gov GC allows for the separation of volatile components within the mixture, including the starting material, products, and byproducts. mdpi.com
Electron ionization mass spectrometry (EI-MS) of acylsilanes reveals characteristic fragmentation patterns. A common fragmentation pathway for ketones is alpha-cleavage, which in this compound would involve the scission of the bond between the carbonyl group and the adjacent carbon of the propyl group. libretexts.org This would lead to the formation of a stable acylium ion. Another potential fragmentation is the McLafferty rearrangement, which can occur in carbonyl compounds with a sufficiently long alkyl chain. libretexts.org The analysis of these fragmentation patterns is crucial for identifying the structure of unknown products in a reaction mixture.
Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragmentation Process | Description | Expected m/z of Key Fragment |
|---|---|---|
| Alpha-Cleavage | Loss of a propyl radical | [CH₃CH₂CH₂COSi(CH₃)₃]⁺ - C₃H₇• |
| McLafferty Rearrangement | Rearrangement and loss of a neutral alkene | Dependent on reaction product structure |
X-ray Crystallography of Crystalline this compound Derivatives and Metal Complexes
X-ray crystallography provides unambiguous proof of molecular structure, including precise bond lengths, bond angles, and three-dimensional arrangement in the solid state. libretexts.orgnih.gov While this compound itself is a liquid, its crystalline derivatives or metal complexes can be analyzed using this technique. nih.govjocpr.com
A key structural feature of acylsilanes, first revealed by X-ray analysis, is the abnormally long silicon-carbonyl bond. scielo.br This bond length is significantly greater than a typical silicon-carbon single bond, indicating a unique electronic interaction between the silicon atom and the carbonyl group. scielo.br The determination of the crystal structure of a this compound derivative would allow for a detailed analysis of its molecular geometry and any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate its crystal packing. nih.gov For metal complexes, crystallography can reveal the coordination geometry around the metal center and the mode of binding of the this compound-derived ligand. researchgate.net
Table 3: General Crystallographic Parameters for Organosilicon Compounds
| Parameter | Description | Typical Value Range |
|---|---|---|
| Si-C(O) Bond Length | The distance between the silicon and carbonyl carbon atoms. | ~ 1.93 Å scielo.br |
| C=O Bond Length | The length of the carbonyl double bond. | ~ 1.21 Å |
Vibrational and Electronic Spectroscopy for Mechanistic Probing in this compound Systems
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, and electronic spectroscopy (UV-Vis) are powerful methods for probing the bonding and electronic structure of this compound and for monitoring mechanistic pathways in its reactions. libretexts.orgyoutube.comwikipedia.org
The infrared spectrum of an acylsilane is characterized by a carbonyl (C=O) stretching frequency that is lower than that of a typical aliphatic ketone. scielo.brlibretexts.org This shift to lower wavenumber is a direct consequence of the electronic effect of the silicon atom, which weakens the C=O bond. scielo.br This characteristic absorption band can be monitored to follow the progress of reactions involving the carbonyl group. Raman spectroscopy provides complementary vibrational information and is particularly useful for studying reactions in aqueous media. libretexts.orgarxiv.org
Electronic (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. Acylsilanes exhibit a π → π* transition and a lower energy n → π* transition associated with the carbonyl group. libretexts.org The position of the n → π* absorption is sensitive to the electronic environment of the carbonyl group and can be used to study interactions, such as solvent effects or coordination to a metal center. libretexts.org
Table 4: Characteristic Spectroscopic Data for Acylsilanes
| Spectroscopy Type | Transition/Vibration | Typical Wavenumber/Wavelength |
|---|---|---|
| Infrared (IR) | C=O Stretch | 1640 - 1660 cm⁻¹ scielo.brlibretexts.org |
| UV-Vis | n → π* | ~ 350 - 400 nm |
Derivatization and Complex Molecule Synthesis Utilizing Butyryltrimethylsilane Scaffolds
Synthesis of Functionally Enriched Butyryltrimethylsilane Analogues
The synthesis of this compound and its functionally enriched analogues can be achieved through several established methods for preparing aliphatic acylsilanes. These methods generally involve the introduction of the trimethylsilyl (B98337) group adjacent to a carbonyl functionality.
One of the most reliable methods is the oxidation of the corresponding α-silyl alcohol. This precursor can be synthesized by the reaction of a trimethylsilyl anion equivalent with butanal. Subsequent oxidation, often using reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions, yields this compound. Functional groups can be incorporated into the butyryl chain prior to the silylation step, allowing for the synthesis of a variety of analogues.
Another common approach is the hydrolysis of 2-trimethylsilyl-2-propyl-1,3-dithiane. scielo.br The dithiane is first deprotonated at the 2-position and then reacted with a trimethylsilyl halide. Subsequent alkylation with a propyl halide followed by deprotection of the dithiane using reagents such as mercury(II) chloride or N-bromosuccinimide affords the desired this compound analogue. scielo.br This method is advantageous for creating analogues with diverse substitution patterns on the butyryl chain.
Furthermore, the reaction of butanoyl chloride with a silylating agent, such as hexamethyldisilane (B74624) in the presence of a palladium catalyst, can also yield this compound. scielo.br This method is particularly useful for large-scale preparations. By starting with functionally substituted butanoyl chlorides, a wide array of analogues can be synthesized.
| Method | Precursor | Key Reagents | General Yields (%) |
| Oxidation of α-silyl alcohol | 1-(Trimethylsilyl)butan-1-ol | PCC, Swern oxidation | 70-90 |
| Dithiane Hydrolysis | 2-Propyl-2-(trimethylsilyl)-1,3-dithiane | HgCl₂, NBS | 60-85 |
| Acyl Halide Silylation | Butanoyl chloride | (Me₃Si)₂, Pd catalyst | 75-95 |
This table presents generalized synthetic routes and typical yield ranges for the synthesis of aliphatic acylsilanes, which are applicable to this compound and its analogues.
Strategic Functionalization of this compound-Derived Products
The carbonyl group in this compound allows for a variety of strategic functionalizations. Nucleophilic addition to the carbonyl carbon is a primary pathway for derivatization. Organometallic reagents, such as Grignard reagents and organolithium compounds, react with this compound to form tertiary α-silyl alcohols. These intermediates can then undergo a thieme-connect.deresearchgate.net-Brook rearrangement, where the silyl (B83357) group migrates from the carbon to the oxygen atom, generating a silyl enol ether. wikipedia.orgsynarchive.comorganic-chemistry.org This rearrangement is a powerful tool for introducing new functionalities. wikipedia.orgsynarchive.comorganic-chemistry.org
The enolates of this compound derivatives can also be generated and subsequently reacted with various electrophiles. Treatment with a strong base, such as lithium diisopropylamide (LDA), can deprotonate the α-carbon, forming a lithium enolate. This enolate can then be trapped with electrophiles like alkyl halides, aldehydes, or ketones to introduce new carbon-carbon bonds at the α-position. This strategy allows for the elongation and branching of the butyryl chain.
Photochemical reactions of acylsilanes, including this compound, provide another avenue for functionalization. Upon irradiation, acylsilanes can isomerize to siloxycarbenes. researchgate.net These reactive intermediates can undergo a variety of transformations, including insertions into O-H and N-H bonds, and cycloadditions with alkenes and alkynes, leading to the formation of highly functionalized organosilicon compounds. researchgate.netnih.gov
Elucidation of Structure-Reactivity Relationships in this compound Derivatives
The reactivity of this compound and its derivatives is intrinsically linked to the electronic and steric properties of the trimethylsilyl group. The silicon atom, being less electronegative than carbon, has an electron-donating effect through sigma conjugation (σ-donation) into the carbonyl π-system. This interaction raises the energy of the highest occupied molecular orbital (HOMO) of the carbonyl group, making it more susceptible to nucleophilic attack compared to a typical ketone. scielo.br
Steric hindrance from the bulky trimethylsilyl group can also influence the trajectory of nucleophilic attack, leading to stereoselective transformations in chiral derivatives. scielo.br The nature of the substituents on the butyryl chain will further modulate the electronic and steric environment of the carbonyl group, thus affecting the reactivity. For instance, electron-withdrawing groups on the alkyl chain would be expected to increase the electrophilicity of the carbonyl carbon.
| Structural Feature | Effect on Reactivity | Underlying Principle |
| Si-C σ-donation | Increased nucleophilicity of carbonyl oxygen | Raises HOMO energy |
| Si π-acceptance | Increased electrophilicity of carbonyl carbon | Lowers LUMO energy |
| Steric bulk of R₃Si group | Diastereoselective nucleophilic addition | Steric hindrance directing incoming nucleophile |
| Substituents on the alkyl chain | Modulated electrophilicity | Inductive and steric effects |
This interactive data table summarizes the key structure-reactivity relationships in acylsilanes, which are directly applicable to understanding the chemical behavior of this compound and its derivatives.
Application of this compound in the Synthesis of Biologically Relevant Molecules and Natural Products
While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented, the unique reactivity of the acylsilane functionality makes it a valuable synthetic intermediate for constructing complex molecular frameworks found in biologically active compounds. Acylsilanes can serve as masked aldehydes or carboxylic acid derivatives, allowing for transformations that might not be possible with the parent functional groups. scielo.br
The Brook rearrangement of α-silyl alcohols derived from this compound provides access to silyl enol ethers, which are versatile intermediates in organic synthesis. These can be used in aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions to build up the carbon skeleton of natural products.
Furthermore, the ability to generate acyl radicals from acylsilanes under photolytic or radical-initiating conditions opens up possibilities for their use in radical cyclization reactions to form carbocyclic and heterocyclic ring systems, which are common motifs in natural products. The photochemical generation of siloxycarbenes from this compound derivatives can also be exploited for the synthesis of complex ethers and acetals.
The functional group tolerance of many reactions involving acylsilanes allows for their incorporation into synthetic routes at various stages, providing a robust tool for the construction of intricate and biologically relevant molecules.
Conclusions and Future Research Directions in Butyryltrimethylsilane Chemistry
Summary of Current Research Frontiers in Butyryltrimethylsilane Science
Current research frontiers in the science of this compound are largely centered on its photochemical reactivity, a field that has seen significant advancements with acylsilanes in general. The primary photochemical process for acylsilanes is the photo-Brook rearrangement , which involves the migration of the silyl (B83357) group from carbon to the carbonyl oxygen upon photoexcitation. wikipedia.org This rearrangement leads to the formation of a highly reactive siloxycarbene intermediate. nih.gov
The generation of siloxycarbenes from acylsilanes underpins their utility in a variety of synthetic transformations. rsc.org Recent studies have highlighted the application of these intermediates in:
Insertion Reactions: Siloxycarbenes generated from acylsilanes can insert into a range of X-H bonds, including those of alcohols, indoles, amides, and phenols, leading to the formation of new C-O, C-N, and other C-heteroatom bonds. nih.gov
Cycloaddition Reactions: There is growing interest in the participation of photogenerated nucleophilic carbenes from alkyl acylsilanes in both intermolecular and intramolecular [2+1]-cycloaddition processes with olefins to form functionalized cyclopropanes. researchgate.net
Photo-Click Chemistry: The visible-light-mediated coupling of acylsilanes with various electrophiles, such as pyruvates and indoles, has been termed a "photo-click" reaction due to its high efficiency and atom economy. chemrxiv.orgbohrium.com This approach allows for the rapid formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. chemrxiv.orgnih.gov
A notable aspect of alkyl acylsilanes like this compound is their absorption profile. Unlike their aromatic counterparts, simple alkyl acylsilanes have poor absorption in the visible light range. Consequently, their photochemical reactions often necessitate the use of a photosensitizer, such as an iridium complex, to facilitate triplet-triplet energy transfer. chemrxiv.org
The application of acylsilanes as photoaffinity labeling probes represents another significant research frontier. The photo-Brook rearrangement provides a mechanism for generating a reactive carbene that can covalently label proteins, aiding in the identification of small molecule-protein interactions. rsc.org
Identification of Unexplored Reactivity and Synthetic Potential of this compound
While the photochemical generation of siloxycarbenes is a cornerstone of acylsilane reactivity, the full synthetic potential of this compound remains largely unexplored. Several avenues for future investigation can be identified:
Diastereoselective and Enantioselective Transformations: The development of chiral catalysts or auxiliaries that can control the stereochemical outcome of reactions involving the siloxycarbene intermediate derived from this compound is a significant area for growth. This would enable the synthesis of enantioenriched products, which are of high value in medicinal chemistry and materials science.
Domino and Tandem Reactions: The reactive nature of the siloxycarbene intermediate makes it an ideal candidate for initiating domino or tandem reaction sequences. Designing substrates that can undergo a cascade of reactions following the initial photochemical event could lead to the rapid construction of complex molecular architectures from simple precursors. The anionic Brook rearrangement is already known to be a key step in such cascades. organic-chemistry.org
Novel Trapping Agents: Expanding the scope of nucleophiles and electrophiles that can effectively trap the siloxycarbene will broaden the synthetic utility of this compound. Investigating reactions with less common trapping agents could lead to the discovery of novel transformations and the synthesis of unique molecular scaffolds.
The following table summarizes potential areas of unexplored reactivity for this compound:
| Research Area | Description | Potential Synthetic Outcome |
| Asymmetric Catalysis | Use of chiral photosensitizers or catalysts to induce enantioselectivity in reactions of the siloxycarbene intermediate. | Enantioenriched alcohols, ethers, and amines. |
| Cascade Reactions | Design of this compound derivatives with pendant reactive groups to initiate multi-step transformations upon photolysis. | Polycyclic and complex heterocyclic compounds. |
| Novel Intermolecular Trapping | Exploration of reactions with unconventional nucleophiles and electrophiles to expand the scope of bond formation. | Novel organosilicon compounds and functionalized molecules. |
| Radical Chemistry | Investigation of radical-mediated reactions of this compound, potentially initiated by alternative photochemical pathways or radical initiators. | Functionalized silanes and carbon-carbon bond formation. |
Integration of this compound Chemistry with Sustainable Chemical Processes
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. The chemistry of this compound is well-suited for integration with these principles in several ways:
Photocatalysis: The use of visible light as a traceless and renewable reagent is a cornerstone of green chemistry. Further development of efficient photosensitizers for alkyl acylsilanes will enhance the sustainability of these transformations. chemrxiv.org The use of light obviates the need for harsh reagents and can often be performed at ambient temperature, reducing energy consumption. nih.gov
Atom Economy: Many of the photochemical reactions of acylsilanes, such as insertion and cycloaddition reactions, are atom-economical, meaning that most of the atoms of the reactants are incorporated into the final product, minimizing waste. chemrxiv.org
Flow Chemistry: The precise control over reaction parameters such as irradiation time, temperature, and mixing afforded by continuous flow reactors can enhance the efficiency and safety of photochemical reactions. almacgroup.com Implementing the photochemistry of this compound in flow systems could enable scalable and automated synthesis. chinesechemsoc.orgsailife.com
Biocatalysis: While still a nascent area for organosilicon compounds, the use of enzymes to perform selective transformations on acylsilanes presents an exciting opportunity for sustainable synthesis. researchgate.netnih.gov Biocatalytic reductions of the carbonyl group or other enzymatic transformations could provide access to chiral building blocks under mild, aqueous conditions. scielo.brnih.gov
The table below outlines how this compound chemistry can be aligned with sustainable practices:
| Sustainable Approach | Application to this compound Chemistry | Anticipated Benefits |
| Visible-Light Photocatalysis | Development of earth-abundant and highly efficient photosensitizers for the photo-Brook rearrangement. | Reduced reliance on UV light, lower energy consumption, and increased safety. |
| Flow Chemistry | Execution of photochemical reactions in microreactors for precise control and scalability. | Improved reaction yields, reduced side products, and safer handling of reactive intermediates. |
| Biocatalysis | Enzymatic reduction of the carbonyl group or other enzyme-mediated transformations. | Access to enantiomerically pure compounds under environmentally benign conditions. |
| Green Solvents | Exploration of reaction conditions in greener solvents or solvent-free systems. | Reduced environmental impact and improved process safety. |
Perspectives on this compound in Emerging Organic Synthesis Paradigms
The unique reactivity of this compound positions it as a valuable tool in emerging paradigms of organic synthesis that prioritize efficiency, novelty, and precision.
Late-Stage Functionalization: The ability to generate a reactive siloxycarbene under mild photochemical conditions makes this compound a potential reagent for the late-stage functionalization of complex molecules. This strategy allows for the modification of drug candidates or natural products in the final steps of a synthesis, enabling the rapid generation of analogues for structure-activity relationship studies.
Chemical Biology and Proteomics: Building on the use of acylsilanes in photoaffinity labeling, this compound derivatives could be designed as probes to study biological systems. rsc.org The alkyl nature of the butyryl group may offer different steric and electronic properties compared to commonly used aryl acylsilanes, potentially leading to altered target engagement profiles.
Materials Science: The "photo-click" reactivity of acylsilanes has been applied to the conjugation and crosslinking of polymers. nih.gov this compound could be incorporated into polymer backbones or used as a linker to create novel materials with light-responsive properties, such as self-healing polymers or materials for photolithography.
Q & A
Q. How should literature reviews on this compound balance historical data and recent advancements?
- Methodological Answer : Use databases like SciFinder to identify seminal works (pre-2000) and recent patents/studies. Critically evaluate sources for methodological rigor, prioritizing peer-reviewed journals and avoiding non-scholarly platforms. Synthesize trends in reactivity, toxicity, and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
